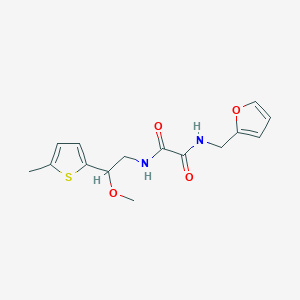

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, also known as FMME, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities of Furanyl Compounds

A study on novel furanyl derivatives from the red seaweed Gracilaria opuntia identified compounds with significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds, including methoxycyclooctyl benzofuran and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons, displayed inhibitory activities comparable to non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic antioxidants. They also showed significant anti-diabetic properties and angiotensin-converting enzyme-I (ACE-I) inhibitory activity, highlighting their potential in pharmacological applications (Makkar & Chakraborty, 2018).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide has been utilized as an effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, demonstrating the ligand's utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Enhancement of Solar Cell Performance

Furanyl derivatives, when used as conjugated linkers in phenothiazine-based dye-sensitized solar cells, have shown to improve solar energy-to-electricity conversion efficiency. A specific derivative with furan as a conjugated linker achieved a conversion efficiency of 6.58%, marking a significant improvement over reference cells (Kim et al., 2011).

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, a biobased diol, has been polymerized with various diacid ethyl esters using Candida antarctica Lipase B, resulting in novel biobased furan polyesters. These polyesters, with their unique chemical structures and physical properties, offer a sustainable alternative in polyester synthesis (Jiang et al., 2014).

Enzymatic Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a valuable biobased platform chemical, can be synthesized from 5-hydroxymethylfurfural (HMF) through enzymatic oxidation. An FAD-dependent enzyme capable of converting HMF to FDCA with high yield at ambient conditions has been identified, highlighting an efficient route for FDCA production, a precursor for biopolymer materials (Dijkman, Groothuis, & Fraaije, 2014).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWOPBGPNLXWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)